REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][N:10]=[C:9]([CH3:18])[N:8]=1>C(N(CC)CC)C>[Cl:3][C:7]1[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][N:10]=[C:9]([CH3:18])[N:8]=1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=NC=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred under Argon for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated free of phosphorous oxychloride
|
Type
|
ADDITION
|
Details
|
diluted with chloroform (150 mL)
|
Type
|
ADDITION
|
Details
|
poured carefully into ice (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL) and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents evaporated
|
Type
|
CUSTOM
|
Details
|
to give a thick oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (Biotage Si-40 column, 15-40% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |